4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine
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Overview
Description
4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine is a chemical compound with the molecular formula C14H20N4O3 and a molecular weight of 292.34 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine typically involves multiple steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.
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Attachment of the Pyrimidinyl Group: : The 2-methylpyrimidin-4-yl group can be introduced through nucleophilic substitution reactions. This involves reacting a pyrimidine derivative with a nucleophile, such as an alcohol or amine, under basic conditions.
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Formation of the Morpholine Ring: : The morpholine ring can be synthesized by reacting diethanolamine with a suitable carbonyl compound, followed by cyclization.
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Final Coupling: : The final step involves coupling the pyrrolidine and morpholine rings through a carbonyl linkage. This can be achieved using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or morpholine rings, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and morpholine rings may facilitate binding to specific sites on proteins, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities with the pyrrolidine ring.
Morpholine Derivatives: Compounds such as N-substituted morpholines and morpholine-4-carboxamides are structurally related.
Uniqueness
4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine is unique due to the combination of its pyrrolidine and morpholine rings linked through a carbonyl group, along with the presence of the 2-methylpyrimidin-4-yl moiety. This unique structure may confer specific binding properties and biological activities not seen in other similar compounds.
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-11-15-4-2-13(16-11)21-12-3-5-18(10-12)14(19)17-6-8-20-9-7-17/h2,4,12H,3,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFTYJUKXPXPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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